molecular formula C13H10BrN3O3 B2487056 N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide CAS No. 324058-70-0

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide

Cat. No. B2487056
CAS RN: 324058-70-0
M. Wt: 336.145
InChI Key: RWANLGQXHLSGEG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a compound of interest due to its structural features, which combine a brominated pyridine unit, a methylated benzene ring, and a nitrobenzamide moiety. These features suggest potential reactivity and applications in medicinal chemistry, materials science, or as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of complex organic molecules like N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide typically involves multi-step synthetic routes. These may include nitration reactions to introduce nitro groups, bromination for adding bromine atoms, and amide formation reactions. A specific example includes the synthesis of nitro- and fluorobenzamides from substituted benzoyl chloride, demonstrating the incorporation of functional groups onto benzamide scaffolds (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds like N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide can be elucidated using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques allow for the determination of the compound's geometry, electronic structure, and conformation. Crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's properties and reactivity (Saha et al., 2005).

Mechanism of Action

The mechanism of action of “N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might work by inhibiting a specific enzyme in the microbial cells .

Safety and Hazards

The safety and hazards associated with “N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide” would depend on its specific properties. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future research on “N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide” could involve exploring its potential biological activities and developing new synthesis methods. It could also involve studying its mechanism of action in more detail .

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c1-8-2-3-9(6-11(8)17(19)20)13(18)16-12-5-4-10(14)7-15-12/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANLGQXHLSGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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